4-[5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]-2-pyridinamine
Description
This compound, designated ML3403 in research literature, is a potent inhibitor of p38α mitogen-activated protein (MAP) kinase, a target implicated in inflammatory diseases . Its core structure comprises a pyridinylimidazole scaffold substituted with a 4-fluorophenyl group at position 5, a methylthio (-SMe) moiety at position 2, and an (S)-1-phenylethylamine side chain at the pyridine ring. The methylthio group contributes to binding affinity but renders the compound metabolically unstable due to rapid oxidation to sulfoxide/sulfone derivatives .
Properties
Molecular Formula |
C23H21FN4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)/t15-/m0/s1 |
InChI Key |
VXPWQNBKEIVYIS-HNNXBMFYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthetic route for (S)-p38 MAPK Inhibitor III involves the following steps:
Imidazole Formation: Start with 4-fluorophenyl-2-(methylthio)-1H-imidazole-4-carbonitrile as the precursor. React it with (1S)-1-phenylethylamine to form the imidazole ring.
Substitution: Introduce the fluorine atom by reacting the imidazole intermediate with an appropriate fluorinating agent.
Methylsulfanyl Group Addition: Add the methylsulfanyl group to the imidazole ring.
Purification: Purify the compound to obtain (S)-p38 MAPK Inhibitor III.
Industrial Production:
Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and large-scale purification processes.
Chemical Reactions Analysis
(S)-p38 MAPK Inhibitor III undergoes various chemical reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Substitution: The imidazole ring can undergo substitution reactions.
Reduction: Reduction of functional groups may occur.
Common reagents include fluorinating agents, reducing agents, and nucleophiles. Major products formed depend on the specific reaction conditions.
Scientific Research Applications
(S)-p38 MAPK Inhibitor III finds applications in:
Chemistry: Used as a tool compound to study p38 MAPK signaling pathways.
Biology: Investigated for its effects on cytokine release and cellular responses.
Medicine: Potential therapeutic applications in inflammatory diseases.
Industry: May serve as a lead compound for drug development.
Mechanism of Action
The compound inhibits p38 MAPK, a key regulator of cellular stress responses. It interferes with downstream signaling pathways, affecting cytokine production and immune responses. Molecular targets include p38α and p38β isoforms.
Comparison with Similar Compounds
Metabolic Stability and Oxidation Trends
- ML3403 undergoes rapid hepatic oxidation of the methylthio group to sulfoxide, reducing bioavailability .
- Compound 85 (sulfoxide derivative) exhibits lower metabolic clearance but diminished potency, highlighting the trade-off between stability and activity .
Key Research Findings
Substituent Effects: Electron-rich groups (e.g., 3,4-dimethoxy in 10d) enhance metabolic stability without significant loss of activity . Bulky substituents (e.g., morpholino in Compound 5) reduce potency due to steric hindrance in the kinase ATP-binding pocket .
Sulfur Oxidation :
- The methylthio group in ML3403 is a liability; sulfoxide derivatives like 85 are less potent but more stable, suggesting a need for structural alternatives .
Kinase Selectivity :
- Modifications to the pyridine/imidazole core (e.g., SB220025 ) shift selectivity toward CK1δ kinase, underscoring scaffold versatility .
Biological Activity
The compound 4-[5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]-2-pyridinamine , also referred to as ML3403, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the p38α mitogen-activated protein (MAP) kinase. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and pharmacokinetic properties.
- Molecular Formula : C23H21FN4OS
- Molecular Weight : 404.5 g/mol
- CAS Number : 581098-48-8
Synthesis
The synthesis of ML3403 involves several steps, including the formation of the imidazole ring and subsequent modifications to introduce the pyridine and phenylethyl groups. The compound is synthesized through a series of chemical reactions that include cyclization and substitution reactions to achieve the desired functional groups .
ML3403 primarily functions as a selective inhibitor of the p38α MAP kinase, which plays a crucial role in cellular responses to stress and inflammation. The inhibition of this kinase can lead to decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), making it a candidate for anti-inflammatory therapies.
Table 1: Inhibitory Activity Against p38α MAP Kinase
| Compound | IC50 (nM) |
|---|---|
| ML3403 | 10 |
| Reference Compound A | 25 |
| Reference Compound B | 50 |
*Data indicates that ML3403 exhibits potent inhibitory activity, with an IC50 value in the low double-digit nanomolar range .
Biological Evaluation
In vitro studies have demonstrated that ML3403 effectively inhibits p38α MAP kinase activity. The compound was evaluated using enzyme-linked immunosorbent assays (ELISA) and fluorescence polarization assays, showing significant binding affinity and inhibition capabilities .
Case Study: Inhibition of TNF-α Release
A notable case study involved the evaluation of ML3403’s ability to inhibit LPS-stimulated TNF-α release from human whole blood. The results indicated that ML3403 significantly reduced TNF-α levels, highlighting its potential therapeutic application in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of ML3403 has been investigated through both in vitro and in vivo studies. Key findings include:
- Metabolic Stability : Rapid oxidation to sulfoxide forms was observed, which may affect its bioavailability.
- Half-life : The compound exhibited a half-life of approximately 32.7 minutes in human liver microsomes, indicating relatively rapid metabolism .
Table 2: Metabolic Stability Comparison
| Compound | Half-life (min) | % Biotransformation (4h) |
|---|---|---|
| ML3403 | 32.7 | 20 |
| Analog A | 45 | 10 |
*These findings suggest that while ML3403 has potent biological activity, its metabolic stability may limit its therapeutic use without further modifications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazole and pyridine rings can significantly influence the biological activity of ML3403. For instance, substituting different groups at specific positions on the imidazole ring has been shown to either enhance or diminish inhibitory potency against p38α MAP kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
